molecular formula C22H18FN3O2S2 B2723721 N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260926-64-4

N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Katalognummer: B2723721
CAS-Nummer: 1260926-64-4
Molekulargewicht: 439.52
InChI-Schlüssel: FKJPGBPRHQUJTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core, a 2-fluorophenyl substituent at position 3, and a sulfanyl-linked acetamide group terminating in a 2,5-dimethylphenyl moiety.

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-7-8-14(2)17(11-13)24-19(27)12-30-22-25-16-9-10-29-20(16)21(28)26(22)18-6-4-3-5-15(18)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJPGBPRHQUJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,5-Dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes various research findings regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula

The molecular formula for N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is:

C20H22FN3O2SC_{20}H_{22}F_{N_3}O_2S

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit promising antimicrobial properties. The compound has been evaluated for its in vitro activity against various bacterial strains. Notably:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) reported as low as 2 µg/mL for certain derivatives .
  • Fungal pathogens : Demonstrated activity against drug-resistant strains of Candida, suggesting potential for development as an antifungal agent .

Anticancer Activity

The compound has shown potential as an anticancer agent through inhibition of key enzymes involved in nucleotide synthesis:

  • Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) : It has been reported as a dual inhibitor of these enzymes with IC50 values in the nanomolar range. This dual inhibition is significant as it disrupts folate metabolism critical for DNA synthesis in cancer cells .

The biological activity of N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be attributed to:

  • Enzyme Inhibition : The compound's ability to inhibit TS and DHFR leads to reduced levels of deoxythymidine triphosphate (dTTP), resulting in "thymineless death" in rapidly dividing cells.
    Thymidylate Synthase InhibitiondTTP Depletion\text{Thymidylate Synthase Inhibition}\rightarrow \text{dTTP Depletion}
  • Disruption of Folate Metabolism : By targeting DHFR, the compound interferes with folate recycling essential for nucleotide biosynthesis.

Synthesis and Testing

In a study focused on the synthesis of thieno[3,2-d]pyrimidine derivatives, several compounds were tested for their antimicrobial efficacy. Among them, N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited notable activity against resistant bacterial strains .

Comparative Potency

Research comparing various derivatives highlighted that modifications in the phenyl substituents significantly affected biological activity. For example:

CompoundMIC (µg/mL)Activity Type
Compound A10Antibacterial
N-(2,5-Dimethylphenyl)...2Antibacterial
Compound B>64Antibacterial

This table illustrates how structural variations can lead to enhanced or diminished activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multi-step reactions that typically include the formation of thienopyrimidine derivatives followed by acetamide coupling. Characterization is commonly performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Infrared (IR) Spectroscopy

These methods confirm the structural integrity and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit notable anticancer activities. For instance:

  • A related compound demonstrated significant growth inhibition against various cancer cell lines with percent growth inhibitions exceeding 80% in specific cases .

Antitubercular Activity

Analogous compounds have been evaluated for their antitubercular properties. A series of derivatives showed moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . This suggests a promising avenue for developing new antitubercular agents.

Anti-inflammatory Effects

In silico studies have suggested that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions them as potential candidates for anti-inflammatory drug development .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The thienopyrimidine core and substituents like the dimethylphenyl group significantly influence the pharmacological profile of these compounds. Variations in substituent groups can lead to alterations in potency and selectivity against specific biological targets.

Case Study 1: Anticancer Activity Assessment

A study evaluated several derivatives of thienopyrimidine compounds for their anticancer efficacy. The results indicated that modifications to the phenyl groups led to enhanced activity against specific cancer cell lines such as SNB-19 and OVCAR-8 .

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%

Case Study 2: Antitubercular Evaluation

Another research effort synthesized various phenoxyacetamide derivatives, including those structurally related to N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. These compounds were tested against M. tuberculosis strains, revealing MIC values that suggest their potential as affordable antitubercular agents .

Conclusion and Future Directions

The compound N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide holds promise in the fields of oncology and infectious disease treatment. Continued research into its biological activities and mechanisms of action will be essential for developing effective therapeutic agents. Future studies should focus on optimizing its structure to enhance efficacy and reduce potential side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional attributes of the target compound are compared below with three analogs from the provided evidence, focusing on substituent variations, physicochemical properties, and synthetic yields.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (R1, R2, R3) Key Physicochemical Properties Yield (%)
Target Compound Thieno[3,2-d]pyrimidin-4-one R1: 2-fluorophenyl, R2: 2,5-dimethylphenyl, R3: -SCH2CO- Not reported in evidence Not reported
Compound from Thieno[3,2-d]pyrimidin-4-one R1: 3,5-difluorophenyl, R2: 2,5-dimethoxyphenyl, R3: -SCH2CO- MDL: MFCD03267236 Not reported
Compound from Thieno[2,3-d]pyrimidin-4-one R1: Ethyl, R2: 2,5-dimethylphenyl, R3: 5,6-dimethyl IUPAC name includes ethyl and dimethyl groups Not reported
Compound from Dihydropyrimidin-6-one R1: 2,3-dichlorophenyl, R2: 4-methyl mp: 230°C, [M+H]+: 344.21 80

Key Observations :

Core Structure Differences: The target compound and share the thieno[3,2-d]pyrimidinone core, whereas uses a thieno[2,3-d]pyrimidinone isomer. The positional shift in the thiophene ring (3,2-d vs. employs a simpler dihydropyrimidinone scaffold lacking the fused thiophene ring, which reduces planarity and may limit π-π stacking interactions in biological targets .

Substituent Effects :

  • Fluorine vs. Chlorine : The target compound’s 2-fluorophenyl group (electron-withdrawing) contrasts with the 3,5-difluorophenyl () and 2,3-dichlorophenyl () substituents. Chlorine’s larger atomic radius and stronger electron-withdrawing capacity may enhance hydrophobic interactions but reduce solubility .
  • Methyl vs. Methoxy : The 2,5-dimethylphenyl group (target) vs. 2,5-dimethoxyphenyl () highlights a trade-off: methyl groups enhance lipophilicity, while methoxy groups improve solubility but may introduce metabolic instability .

Synthetic Yields and Characterization: reports an 80% yield and a sharp melting point (230°C), suggesting high crystallinity and purity.

Pharmacological Implications

While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Thienopyrimidinones (e.g., and ) are associated with kinase inhibition (e.g., EGFR, VEGFR) due to their ATP-mimetic core . The 2-fluorophenyl group in the target compound may enhance selectivity for fluorophobic enzyme pockets.
  • Dichlorophenyl derivatives () are often linked to antimicrobial activity, though their rigid dihydropyrimidinone core may limit bioavailability compared to fused thienopyrimidinones .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : A thioacetamide coupling reaction under reflux conditions is commonly used. For example, analogous compounds like 2-[(pyrimidinyl)sulfanyl]acetamides are synthesized by reacting chlorinated pyrimidinone intermediates with thiol-containing acetamides in ethanol or dichloromethane, using triethylamine as a base. Optimization of reaction time (3–6 hours) and stoichiometric ratios (1:1.2 for pyrimidinone:thiol) is critical to achieve yields >75% . Elemental analysis (e.g., C, N, S) and 1^1H NMR (e.g., δ 10.10 ppm for NHCO, δ 4.12 ppm for SCH2_2) should validate purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • 1^1H NMR : Identify aromatic protons (δ 7.28–7.82 ppm for substituted phenyl rings) and sulfanyl-acetamide protons (δ 4.12–4.50 ppm) .
  • X-ray crystallography : Analyze dihedral angles between aromatic rings (e.g., 65.2° for 4-chlorophenyl and 3,4-difluorophenyl in analogous structures) and hydrogen-bonding networks (N–H⋯O interactions along [100] crystallographic axes) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 344.21) and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the thieno[3,2-d]pyrimidinone core?

  • Methodological Answer :
  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH3_3) groups on the phenyl rings. Compare bioactivity using enzyme inhibition assays (e.g., kinase targets) .
  • Sulfanyl-acetamide linker modification : Replace the sulfur atom with sulfone (-SO2_2-) or phosphonate (-PO3_3-) moieties to assess binding affinity changes. Use molecular docking to predict interactions with hydrophobic pockets or catalytic sites .

Q. What strategies address discrepancies in elemental analysis data for sulfur-containing acetamides?

  • Methodological Answer :
  • Purification : Recrystallize from ethanol-dioxane (1:2) to remove unreacted intermediates or byproducts .
  • Alternative quantification : Use combustion analysis (e.g., Schöninger method) for sulfur content if standard CHNS analyzers show variability (±0.3% error tolerance) .
  • Cross-validation : Pair elemental data with X-ray photoelectron spectroscopy (XPS) to resolve oxidation state ambiguities for sulfur .

Q. How can reaction conditions be optimized for scalability in flow chemistry?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, residence time, catalyst loading). For example, Omura-Sharma-Swern oxidation protocols in flow systems reduce side reactions by controlling exothermicity .
  • Continuous-flow reactors : Optimize mixing efficiency with microfluidic channels (channel width: 200–500 μm) and monitor real-time via UV-Vis spectroscopy .

Data Interpretation & Contradictions

Q. How should researchers resolve conflicting bioactivity data for analogs of this compound?

  • Methodological Answer :
  • Dose-response curves : Test compounds across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
  • Cellular context : Compare activity in primary cells vs. immortalized lines (e.g., metabolic differences in cytochrome P450 expression). Use siRNA knockdown to isolate target-specific effects .

Q. What computational tools predict the solid-state packing behavior of this compound?

  • Methodological Answer :
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H⋯F, π-π stacking) using CrystalExplorer .
  • Density functional theory (DFT) : Calculate lattice energies with Gaussian09 (B3LYP/6-31G* basis set) to simulate crystal packing motifs observed experimentally .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.